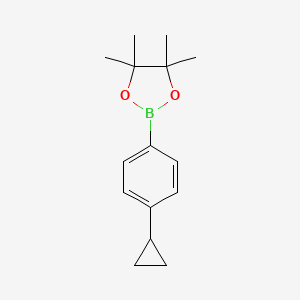

2-(4-Ciclopentilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

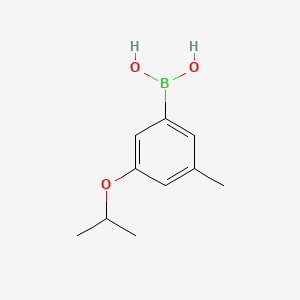

Boronic acids and their derivatives are a class of compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis due to their stability and versatility . The compound you mentioned seems to be a derivative of boronic acid, with additional functional groups attached to the boron atom.

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of organometallic compounds with a boron source . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .

Molecular Structure Analysis

The boron atom in boronic acids and their derivatives is typically sp2 hybridized, with an empty p-orbital . This allows it to form stable complexes with molecules that can donate a pair of electrons, such as amines and alcohols .

Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters, which involves a radical approach .

Physical and Chemical Properties Analysis

Boronic acids and their derivatives are typically solid at room temperature . They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .

Aplicaciones Científicas De Investigación

Síntesis de Fexofenadina

Este compuesto se utiliza en la síntesis de Fexofenadina, un fármaco antihistamínico utilizado para tratar la rinitis alérgica estacional y enfermedades relacionadas . El proceso de síntesis implica varios pasos, incluida la reacción de alquilación de Friedel-Crafts, la hidrólisis, la oxidación, la reacción de esterificación y la reacción de reducción .

Actividad Antitumoral

El compuesto se ha utilizado en el diseño y síntesis de nuevos derivados de N4-Alquil-N2-Fenil-Pirrolo [3,2-d]Pirimidina-2,4-Diamina . Estos derivados han mostrado actividades antiproliferativas contra células de cáncer de mama humano y células de cáncer gástrico humano .

Inhibidores de CDK6

Los derivados de N4-Alquil-N2-Fenil-Pirrolo [3,2-d]Pirimidina-2,4-Diamina, sintetizados utilizando este compuesto, también se han probado para sus actividades inhibitorias de CDK6 . CDK6 es una proteína-serina/treonina quinasa que juega un papel crucial en la regulación del ciclo celular y la transcripción .

Desarrollo de Medicamentos

El papel del compuesto en la síntesis de Fexofenadina y agentes antitumorales indica su potencial en el desarrollo de medicamentos. Podría utilizarse para desarrollar nuevos medicamentos o mejorar el proceso de síntesis de medicamentos existentes .

Investigación Química

Dada su participación en diversas reacciones químicas durante los procesos de síntesis, este compuesto se puede utilizar en investigación química para estudiar estas reacciones y desarrollar nuevos métodos de síntesis .

Industria Farmacéutica

Debido a sus aplicaciones en la síntesis y el desarrollo de fármacos, este compuesto tiene un valor significativo en la industria farmacéutica

Mecanismo De Acción

Target of Action

Boron reagents like this are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .

Mode of Action

In the context of SM cross-coupling, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst donating electrons to form a new Pd–C bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of the organoboron group (in this case, the cyclopropylphenyl group) from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction it participates in is a crucial step in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways depending on their structure and function.

Pharmacokinetics

Boronic acids and their esters, which this compound is a type of, are known to be marginally stable in water . This could potentially affect their bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action in an SM cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds, which can have diverse molecular and cellular effects depending on their specific structures and functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters can be affected by the presence of water . Additionally, the efficiency of the SM cross-coupling reaction can be influenced by the reaction conditions, such as the temperature and the nature of the catalyst .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYFTIWQILPTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671331 |

Source

|

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219741-94-2 |

Source

|

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)